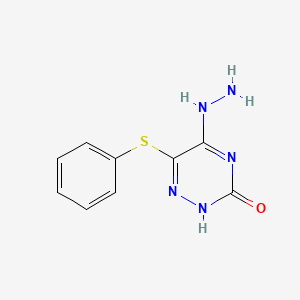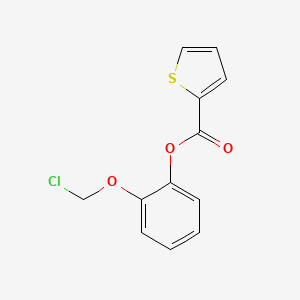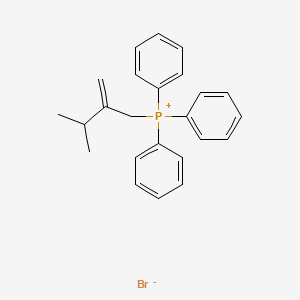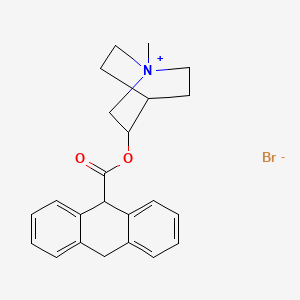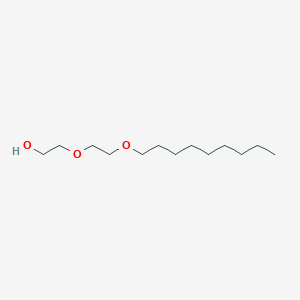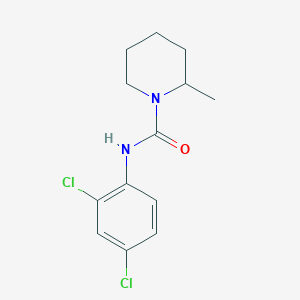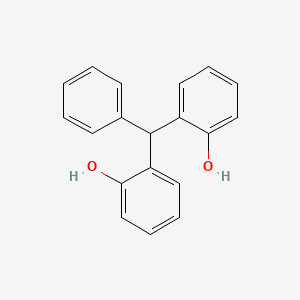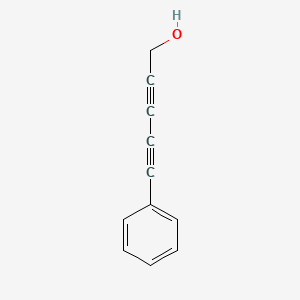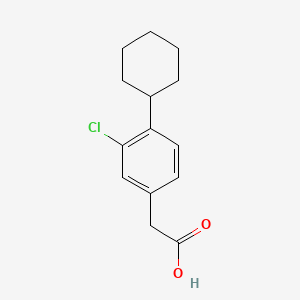
(3-Chloro-4-cyclohexylphenyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-4-cyclohexylphenyl)acetic acid is an organic compound with the molecular formula C14H17ClO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a chlorine atom at the 3-position and a cyclohexyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-4-cyclohexylphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenylacetic acid and cyclohexyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the phenylacetic acid.
Substitution Reaction: The deprotonated phenylacetic acid undergoes a nucleophilic substitution reaction with cyclohexyl bromide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions
(3-Chloro-4-cyclohexylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield carboxylic acids or ketones.
Reduction: Can produce alcohols or aldehydes.
Substitution: Can result in the replacement of the chlorine atom with other functional groups.
科学研究应用
(3-Chloro-4-cyclohexylphenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3-Chloro-4-cyclohexylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.
Affect Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.
相似化合物的比较
Similar Compounds
Phenylacetic Acid: The parent compound, lacking the chlorine and cyclohexyl substitutions.
3-Chlorophenylacetic Acid: Similar structure but without the cyclohexyl group.
4-Cyclohexylphenylacetic Acid: Similar structure but without the chlorine atom.
Uniqueness
(3-Chloro-4-cyclohexylphenyl)acetic acid is unique due to the presence of both the chlorine atom and the cyclohexyl group on the phenyl ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
33433-85-1 |
|---|---|
分子式 |
C14H17ClO2 |
分子量 |
252.73 g/mol |
IUPAC 名称 |
2-(3-chloro-4-cyclohexylphenyl)acetic acid |
InChI |
InChI=1S/C14H17ClO2/c15-13-8-10(9-14(16)17)6-7-12(13)11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,16,17) |
InChI 键 |
NOSBFRZPIIBRLZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C2=C(C=C(C=C2)CC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl N-acetyl-3-{5-[(E)-(4-bromophenyl)diazenyl]-2-[2-(4-bromophenyl)hydrazinylidene]-2H-imidazol-4-yl}alaninate](/img/structure/B14681819.png)
